molecular formula C9H6ClNO2S B15233482 Methyl4-chlorothieno[3,2-c]pyridine-7-carboxylate

Methyl4-chlorothieno[3,2-c]pyridine-7-carboxylate

Cat. No.: B15233482
M. Wt: 227.67 g/mol
InChI Key: NXWYHLJPJXWXRR-UHFFFAOYSA-N
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Description

Methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate is a chemical compound with the molecular formula C9H6ClNO2S. It is a derivative of thienopyridine, a class of compounds known for their diverse biological activities. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloropyridine-2-carboxylic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by esterification with methanol to yield the desired product .

Industrial Production Methods

Industrial production of methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

Scientific Research Applications

Methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate can be compared with other similar compounds, such as:

    Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate: Similar structure but different positional isomer.

    Methyl 4-chloropyridine-2-carboxylate: Lacks the thieno ring, resulting in different chemical properties.

    Methyl 4-chlorothiophene-2-carboxylate: Contains a thiophene ring but lacks the pyridine moiety.

The uniqueness of methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H6ClNO2S

Molecular Weight

227.67 g/mol

IUPAC Name

methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate

InChI

InChI=1S/C9H6ClNO2S/c1-13-9(12)6-4-11-8(10)5-2-3-14-7(5)6/h2-4H,1H3

InChI Key

NXWYHLJPJXWXRR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C2=C1SC=C2)Cl

Origin of Product

United States

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